molecular formula C18H16N2O4 B15074766 8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate CAS No. 59741-06-9

8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate

Cat. No.: B15074766
CAS No.: 59741-06-9
M. Wt: 324.3 g/mol
InChI Key: XBOSJWMCVPRIIZ-UHFFFAOYSA-N
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Description

8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate is a synthetic carbamate derivative featuring a quinoline core linked via a carbamate group to a 2,4-dimethoxyphenyl moiety. Its molecular formula is C₁₈H₁₆N₂O₄, with a calculated molecular weight of 332.34 g/mol. This compound is of interest in medicinal and materials chemistry due to its structural similarity to bioactive carbamates and coordination ligands .

Properties

CAS No.

59741-06-9

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

quinolin-8-yl N-(2,4-dimethoxyphenyl)carbamate

InChI

InChI=1S/C18H16N2O4/c1-22-13-8-9-14(16(11-13)23-2)20-18(21)24-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,1-2H3,(H,20,21)

InChI Key

XBOSJWMCVPRIIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 2,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product . The general reaction scheme is as follows:

8-Hydroxyquinoline+2,4-Dimethoxyphenyl isocyanate8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate\text{8-Hydroxyquinoline} + \text{2,4-Dimethoxyphenyl isocyanate} \rightarrow \text{8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate} 8-Hydroxyquinoline+2,4-Dimethoxyphenyl isocyanate→8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up using standard organic synthesis techniques and appropriate reaction conditions.

Chemical Reactions Analysis

8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the quinoline ring, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function .

Comparison with Similar Compounds

Substituent Effects on the Quinoline Core

  • The 4-(methylthio)phenyl substituent introduces a sulfur atom, enhancing lipophilicity compared to methoxy groups. This could improve membrane permeability but reduce aqueous solubility .
  • Gold(III) Complexes with N-(8-Quinolinyl)Amide Ligands (): Structural Insight: Steric bulk from acyl groups (e.g., 2-ethylbutanamide vs. 2,2-dimethylpropanamide) alters ground-state energy levels, as evidenced by color differences (yellow vs. green complexes). This suggests that substituents on the quinoline-carbamate scaffold significantly impact electronic properties and metal-binding affinity .

Variations in the Phenyl Carbamate Group

  • 8-Quinolyl N-(2-Methoxyphenyl)Carbamate (): Molecular Formula: C₁₇H₁₄N₂O₃ Molecular Weight: 294.31 g/mol Key Differences: A single methoxy group at the 2-position of the phenyl ring reduces electron-donating effects compared to the 2,4-dimethoxy analog. This may lower stability in oxidative environments or reduce interactions with electron-deficient targets .
  • N-(4-Chloro-2,5-Dimethoxyphenyl)Quinoline-8-Carboxamide (): Molecular Formula: C₁₈H₁₅ClN₂O₃ Molecular Weight: 354.78 g/mol Key Differences: Replacement of the carbamate group with a carboxamide and introduction of a chloro substituent create a mixed electronic profile (electron-withdrawing Cl and electron-donating OCH₃). This compound’s higher molecular weight and polarity may affect bioavailability compared to carbamate derivatives .
  • Ethyl N-(2,4-Difluorophenyl)Carbamate (): Molecular Formula: C₉H₉F₂NO₂ Molecular Weight: 201.17 g/mol Key Differences: Fluorine substituents increase electronegativity and metabolic stability. The smaller ethyl carbamate group (vs. quinolinyl) reduces steric hindrance, favoring interactions with compact binding pockets .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Quinoline Substituent Phenyl Substituents Key Properties
8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate C₁₈H₁₆N₂O₄ 332.34 None 2,4-dimethoxy High electron density, moderate lipophilicity
2-Methyl-8-quinolinyl N-(4-(methylthio)phenyl)carbamate C₁₈H₁₆N₂O₂S 324.40 2-methyl 4-(methylthio) Increased lipophilicity, steric hindrance
8-Quinolyl N-(2-methoxyphenyl)carbamate C₁₇H₁₄N₂O₃ 294.31 None 2-methoxy Lower molecular weight, reduced stability
N-(4-Chloro-2,5-dimethoxyphenyl)quinoline-8-carboxamide C₁₈H₁₅ClN₂O₃ 354.78 None 4-chloro, 2,5-dimethoxy Polar, electron-withdrawing Cl
Ethyl N-(2,4-difluorophenyl)carbamate C₉H₉F₂NO₂ 201.17 None 2,4-difluoro High electronegativity, metabolic stability

Biological Activity

8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate is a compound of interest due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate features a quinoline ring system substituted with a carbamate group and a dimethoxyphenyl moiety. This structural configuration is believed to influence its biological properties significantly.

The compound's biological activity is primarily attributed to its interaction with multidrug resistance proteins (MRP), particularly MRP2. Research has shown that quinoline derivatives can inhibit MRP2, which is crucial for drug resistance in cancer therapy. For instance, compound 6d , closely related to 8-quinolinyl N-(2,4-dimethoxyphenyl)carbamate, demonstrated significant MRP2 inhibition in vitro, suggesting that similar compounds may exhibit comparable effects .

Anticancer Activity

The anticancer potential of 8-quinolinyl N-(2,4-dimethoxyphenyl)carbamate has been explored through various studies:

  • Cytotoxicity Testing : The compound was tested against several cancer cell lines, including A2780 (drug-sensitive ovarian carcinoma) and A2780/RCIS (MRP2-overexpressing ovarian carcinoma). The results indicated that the compound exhibits cytotoxic effects, particularly in MRP2-overexpressing cells .
  • Mechanistic Insights : Docking studies revealed that the compound interacts favorably with the MRP2 binding site, suggesting a competitive inhibition mechanism. This interaction is critical for enhancing the efficacy of chemotherapeutic agents in resistant cancer types .

Neuroprotective Effects

The neuroprotective properties of quinoline derivatives have also been investigated. Compounds similar to 8-quinolinyl N-(2,4-dimethoxyphenyl)carbamate have shown promise in treating neurodegenerative diseases like Alzheimer's:

  • Acetylcholinesterase Inhibition : The compound's structure allows it to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. In vitro studies demonstrated significant AChE inhibitory activity, which is essential for improving cognitive function .
  • Multi-target Approach : The design of these compounds aims at multi-target interactions, potentially providing broader therapeutic effects against neurodegeneration .

Data Table: Biological Activity Overview

Biological ActivityTarget/EffectIC50 ValueReference
MRP2 InhibitionCancer Cell Lines (A2780/RCIS)Not specified
AChE InhibitionNeuroprotection1.3 µM (best case)
CytotoxicityOvarian Carcinoma CellsVaries by line

Case Studies

  • Study on MRP Inhibition : A study evaluated various quinoline derivatives for their ability to inhibit MRP2. The findings indicated that compounds with specific substitutions on the quinoline ring showed enhanced inhibitory effects compared to traditional chemotherapeutics like ketoprofen .
  • Neuroprotective Study : Another investigation focused on the neuroprotective effects of quinoline derivatives in models of Alzheimer's disease. The study highlighted that compounds with carbamate moieties exhibited significant AChE inhibition and antioxidant properties, contributing to their protective effects against neuronal damage .

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